

Spectroscopic Analysis of 3-methyl-2-benzofuran-1(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-methyl-2-benzofuran-1(3H)-one

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical compound **3-methyl-2-benzofuran-1(3H)-one**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates and interprets key spectroscopic information, offering insights into the structural characterization of this molecule. While foundational spectroscopic data is presented, this guide also highlights the current gaps in publicly available, detailed nuclear magnetic resonance (NMR) data, a critical component for unambiguous structural elucidation.

Introduction: The Significance of 3-methyl-2-benzofuran-1(3H)-one

3-methyl-2-benzofuran-1(3H)-one, also known by synonyms such as 3-methylphthalide, is a heterocyclic organic compound with the molecular formula $C_9H_8O_2$ and a molecular weight of 148.16 g/mol. ^[1] This molecule belongs to the benzofuranone class of compounds, which are recognized for their presence in various natural products and their utility as building blocks in the synthesis of more complex molecules. ^[2] The benzofuranone scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities. Furthermore, **3-methyl-2-benzofuran-1(3H)-one** finds applications in the fragrance industry. ^[2]

Accurate structural determination is paramount for understanding the chemical reactivity, biological activity, and potential applications of this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic

and electronic structure. This guide will delve into the available mass spectrometry and infrared spectroscopy data, and discuss the necessary, yet currently elusive, nuclear magnetic resonance data.

Molecular Structure and Spectroscopic Overview

The structural formula of **3-methyl-2-benzofuran-1(3H)-one** reveals a bicyclic system composed of a benzene ring fused to a five-membered lactone (cyclic ester) ring, with a methyl group at the chiral center (position 3).

Molecular Structure of **3-methyl-2-benzofuran-1(3H)-one**

A 2D representation of the molecular structure of **3-methyl-2-benzofuran-1(3H)-one**.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining insights into its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing small organic molecules like **3-methyl-2-benzofuran-1(3H)-one** is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Injection:** A small volume (typically 1 μ L) of the sample is injected into the GC, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity, ensuring that a pure sample of the target molecule enters the mass spectrometer.

- Ionization: In the ion source of the mass spectrometer, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation

For **3-methyl-2-benzofuran-1(3H)-one**, the following mass spectral data are anticipated:

| Feature | m/z | Interpretation |
|----------------------------------|-----|---|
| Molecular Ion ($M^{+\bullet}$) | 148 | Corresponds to the molecular weight of $C_9H_8O_2$. |
| Fragment Ion | 133 | Loss of a methyl group ($\bullet CH_3$) from the molecular ion. |
| Fragment Ion | 120 | Loss of a carbonyl group (CO) from the molecular ion. |

The presence of the molecular ion peak at m/z 148 is a strong confirmation of the compound's identity. The observed fragmentation pattern provides further structural evidence, consistent with the known lability of the methyl and lactone functionalities under electron ionization conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) accessory, provides a rapid and straightforward method for obtaining high-quality spectra of solid or liquid samples.

- **Sample Application:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Data Acquisition:** An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
- **Signal Processing:** The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Data Interpretation

The IR spectrum of **3-methyl-2-benzofuran-1(3H)-one** is expected to exhibit several characteristic absorption bands:

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|--------------------------------|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~3000-2850 | C-H Stretch | Aliphatic (methyl) |
| ~1780-1760 | C=O Stretch | γ-Lactone (five-membered ring) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1200-1000 | C-O Stretch | Ester |

The most prominent and diagnostic peak in the IR spectrum is the strong absorption from the carbonyl (C=O) stretch of the lactone. Its appearance at a relatively high wavenumber (typically

$>1760\text{ cm}^{-1}$) is characteristic of a five-membered ring ester, which experiences significant ring strain. This feature provides compelling evidence for the presence of the benzofuranone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Data Gap

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Despite extensive searches of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), detailed experimental ^1H and ^{13}C NMR data for **3-methyl-2-benzofuran-1(3H)-one** could not be retrieved.

The absence of this data represents a significant gap in the comprehensive characterization of this compound. For a molecule with a chiral center, as is the case with **3-methyl-2-benzofuran-1(3H)-one**, NMR is crucial for confirming the connectivity and understanding the spatial arrangement of the atoms.

Predicted ^1H NMR and ^{13}C NMR Data

While experimental data is not available, a theoretical prediction of the NMR spectra can be made based on the known chemical shifts of similar structural motifs.

Predicted ^1H NMR Spectrum:

- Aromatic Protons (4H): Expected to appear in the range of δ 7.0-8.0 ppm as a complex multiplet. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the lactone and the fusion of the five-membered ring.
- Methine Proton (1H at C3): This proton, adjacent to the chiral center and the oxygen of the lactone, would likely appear as a quartet in the range of δ 5.0-6.0 ppm, coupled to the methyl protons.
- Methyl Protons (3H): The methyl group at the chiral center would likely appear as a doublet in the range of δ 1.5-2.0 ppm, coupled to the methine proton.

Predicted ^{13}C NMR Spectrum:

- Carbonyl Carbon (C1): Expected to be the most downfield signal, in the range of δ 170-180 ppm.
- Aromatic Carbons (6C): Expected to appear in the range of δ 120-150 ppm.
- Methine Carbon (C3): The chiral carbon atom would likely resonate in the range of δ 70-80 ppm.
- Methyl Carbon: The methyl carbon is expected to be the most upfield signal, in the range of δ 15-25 ppm.

The Importance of Experimental NMR Data

It is crucial to emphasize that these are predictions. The actual experimental values are necessary for:

- Unambiguous Structure Confirmation: To definitively confirm the molecular structure and rule out isomers.
- Purity Assessment: To identify and quantify any impurities present in a sample.
- Stereochemical Analysis: For enantiomerically pure samples, specific NMR techniques can be used to determine the absolute configuration.

Conclusion and Future Work

This technical guide has summarized the available spectroscopic data for **3-methyl-2-benzofuran-1(3H)-one**. The mass spectrometry and infrared spectroscopy data provide strong evidence for the compound's molecular weight and the presence of key functional groups. However, a critical gap exists in the public domain regarding detailed experimental ^1H and ^{13}C NMR data.

To fully characterize this important molecule, the acquisition and publication of high-resolution NMR spectra are essential. Such data would be invaluable to the scientific community, particularly those working in medicinal chemistry, natural product synthesis, and materials science. It is recommended that future work on this compound includes the thorough

acquisition and reporting of one- and two-dimensional NMR data to complete its spectroscopic profile.

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